Namodenoson

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

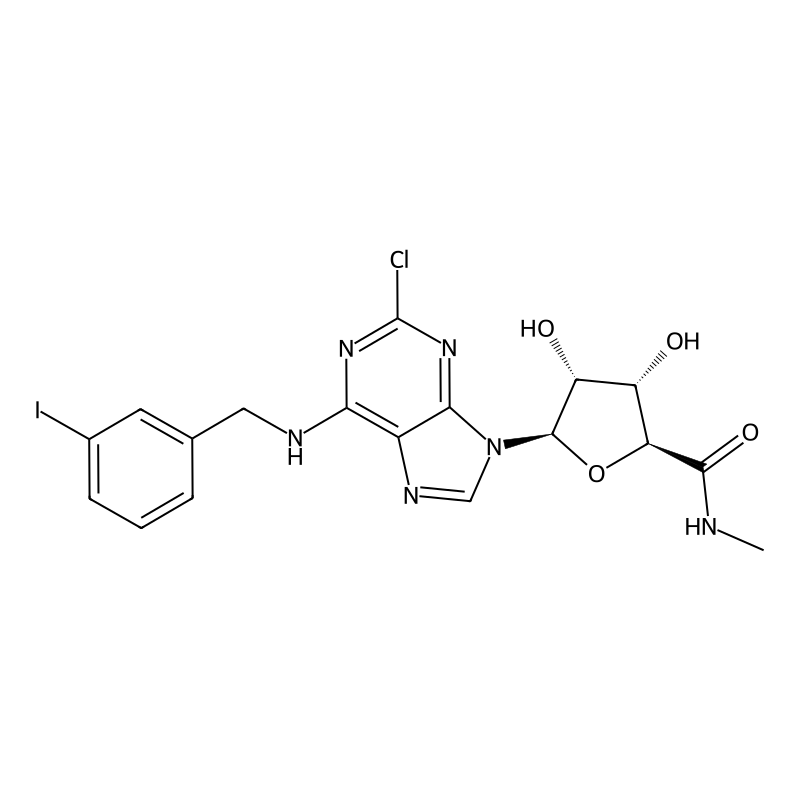

Namodenoson, also known as Cl-IB-MECA, is a small molecule classified as a highly selective agonist of the A3 adenosine receptor. Its chemical formula is C18H18ClIN6O4, with a molecular weight of 544.73 Da. This compound has garnered attention for its potential therapeutic applications, particularly in treating hepatocellular carcinoma, a common type of liver cancer, where the A3 adenosine receptor is overexpressed in affected cells but not in healthy tissues .

Namodenoson's therapeutic effects are believed to be linked to its interaction with the A3AR. A3AR activation by Namodenoson influences various cellular signaling pathways, including:

- Wnt/β-catenin pathway: Regulates cell growth and proliferation []. Namodenoson may inhibit tumor growth by downregulating this pathway [].

- NF-κB pathway: Involved in inflammation and immune response []. Namodenoson's anti-inflammatory properties may be due to its effect on this pathway [].

- Induction of apoptosis: Programmed cell death. Namodenoson may target cancer cells by promoting apoptosis [].

These mechanisms are being explored in pre-clinical and clinical studies [, , ].

Adenosine A3 Receptor Agonist

Namodenoson acts as an agonist for the adenosine A3 receptor. Adenosine receptors are a family of G protein-coupled receptors found in various tissues throughout the body. A3 receptors are particularly concentrated in the central nervous system (CNS) and immune system []. By activating the A3 receptor, Namodenoson may influence various cellular processes, including:

- Immunomodulation: A3 receptors are expressed on immune cells, and their activation can suppress immune responses. This makes Namodenoson a potential candidate for treating autoimmune diseases and inflammatory conditions [].

- Neuroprotection: A3 receptor activation has been shown to have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases [].

Namodenoson primarily acts through its interaction with the A3 adenosine receptor, initiating several biochemical pathways. Upon binding to this receptor, it triggers a signaling cascade that involves the de-regulation of two key pathways: the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the Wnt signaling pathway. These interactions lead to an increase in pro-apoptotic proteins and Fas-ligand levels, ultimately resulting in tumor growth inhibition .

Namodenoson exhibits significant biological activity, particularly in cancer therapy. It induces apoptosis in hepatocellular carcinoma cells and has demonstrated anti-inflammatory effects. The compound has been shown to activate natural killer cells and promote interleukin-2 production, enhancing immune response against tumors . In preclinical studies, namodenoson has also displayed hepatoprotective properties, preventing normal liver cell apoptosis and protecting against ischemia-reperfusion injury .

The synthesis of namodenoson involves multiple steps typical for complex organic compounds. While specific detailed methodologies are not extensively documented in the available literature, it generally includes:

- Formation of Key Intermediates: Initial reactions often involve electrophilic substitution and nucleophilic attacks on specific carbon positions within the molecular structure.

- Purification: The compound is purified through crystallization or chromatography techniques to ensure high purity necessary for biological testing.

- Characterization: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of namodenoson .

Namodenoson is under clinical investigation for various applications:

- Hepatocellular Carcinoma: It is being evaluated as a second-line treatment for advanced cases, particularly in patients with moderate hepatic dysfunction (Child-Pugh scores of 7-9) .

- Non-Alcoholic Fatty Liver Disease: The compound shows promise in treating metabolic liver diseases such as non-alcoholic fatty liver disease and non-alcoholic steatohepatitis .

- Pancreatic Cancer: Recently received orphan drug status for pancreatic cancer treatment in the United States .

Studies have demonstrated that namodenoson interacts specifically with the A3 adenosine receptor, leading to differential effects on tumor versus normal cells due to the receptor's overexpression in tumors. This selectivity allows for targeted therapeutic effects while minimizing damage to healthy tissues. Additionally, research indicates that chronic treatment with namodenoson can downregulate A3 adenosine receptors temporarily before they return to baseline levels .

Several compounds share similarities with namodenoson, primarily as A3 adenosine receptor agonists or related pharmacological agents:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Cl-IB-MECA | A3 adenosine receptor agonist | Highly selective; used in cancer therapy |

| CF101 | A3 adenosine receptor agonist | Demonstrated efficacy against colon carcinoma |

| MRS1523 | A3 adenosine receptor antagonist | Used to study receptor-mediated effects |

| APNEA | Non-selective adenosine receptor modulator | Broader action across multiple receptor types |

Namodenoson's uniqueness lies in its selective action on the A3 adenosine receptor and its dual role in promoting apoptosis while protecting normal liver cells from damage, making it a promising candidate for targeted cancer therapies and liver protection strategies .

Structure-Activity Relationship (SAR) Optimization

The structure-activity relationship optimization of namodenoson demonstrates the sophisticated understanding of molecular recognition principles governing A3 adenosine receptor selectivity [9] [10]. The systematic modification of the adenosine scaffold has revealed critical structural determinants that contribute to both binding affinity and receptor selectivity.

2-Chloro substitution represents a fundamental modification that significantly enhances A3 adenosine receptor selectivity. This halogen substitution at the C2 position of the purine ring system provides a 4750-fold selectivity improvement versus A1 adenosine receptor binding, with Ki values ranging from 0.33-0.66 nM [11]. The chloro substituent contributes to enhanced receptor selectivity through specific electrostatic interactions with receptor binding site residues while minimizing cross-reactivity with other adenosine receptor subtypes [12].

The N6-(3-iodobenzyl) group serves as the most critical determinant of high-affinity A3 adenosine receptor binding. This bulky aromatic substituent occupies a hydrophobic binding pocket specific to the A3 receptor subtype, achieving exceptional binding affinity with Ki values of 0.33 nM [2] [9]. Structural studies have revealed that the 3-iodobenzyl moiety forms extensive hydrophobic interactions with isoleucine and other nonpolar residues within the receptor binding site, contributing significantly to both affinity and selectivity [13].

5'-N-methylcarboxamide modification represents a crucial structural feature for achieving improved oral bioavailability without compromising receptor binding affinity. This modification at the 5' position of the ribose ring enhances the compound's pharmacological properties while maintaining the essential hydrogen bonding interactions required for receptor activation [11]. The methylcarboxamide functionality provides additional hydrogen bonding opportunities with threonine residues in the receptor binding site, further stabilizing the ligand-receptor complex.

Ribose ring constraint through (N)-methanocarba modification has been shown to provide receptor-preferred conformations that enhance both binding affinity and selectivity. These constrained nucleosides typically exhibit Ki values ranging from 2-30 nM, with the rigid ring system preventing conformational flexibility that might lead to non-selective receptor interactions [10] [14]. The (N)-methanocarba modification constrains the ribose ring in the North conformation, which is preferred by adenosine receptors for agonist binding.

Halogen meta-position substitution in aromatic rings attached to the nucleoside scaffold has emerged as a general principle for maintaining high receptor affinity. Studies with various halogenated derivatives have demonstrated that meta-positioned halogens provide optimal spatial relationships for receptor binding, achieving Ki values of 7.7 nM and selectivity ratios exceeding 1500-fold [15] [16]. This positioning allows for optimal van der Waals interactions while avoiding steric clashes with receptor binding site residues.

| Structural Modification | Effect on A3AR Affinity | Ki Value (nM) | Selectivity Ratio |

|---|---|---|---|

| 2-Chloro substitution | Enhanced selectivity | 0.33-0.66 | 4750-fold (vs A1AR) |

| N6-(3-iodobenzyl) group | Increased binding affinity | 0.33 | High selectivity |

| 5'-N-methylcarboxamide | Improved oral bioavailability | N/A | N/A |

| Ribose ring constraint | Receptor-preferred conformation | 2-30 | Variable |

| Halogen meta-position | High affinity retention | 7.7 | >1500-fold |

Pharmacokinetic Properties: Absorption, Distribution, and Metabolism

The pharmacokinetic profile of namodenoson reflects the successful optimization of nucleoside analog properties for therapeutic application [11] [17]. Comprehensive evaluation of absorption, distribution, metabolism, and excretion characteristics demonstrates the compound's suitability for oral administration and systemic therapeutic use.

Absorption characteristics of namodenoson demonstrate excellent oral bioavailability despite the compound's water-insoluble nature [18] [19]. The drug achieves effective systemic exposure following oral administration, with clinical studies confirming consistent plasma levels sufficient for therapeutic activity [20] [21]. The absorption process appears to be facilitated by the specific formulation approaches developed to overcome the inherent solubility limitations of the compound.

Distribution properties reveal limited central nervous system penetration, with studies showing low brain uptake within one hour of administration [17]. This distribution pattern is advantageous for therapeutic applications targeting peripheral tissues while minimizing potential central nervous system side effects. The limited brain penetration likely results from the compound's molecular size and polarity characteristics, which restrict passage across the blood-brain barrier [10].

Metabolism studies indicate that namodenoson is hardly metabolized by the liver, representing a significant pharmacological advantage [11]. This metabolic stability allows the compound to maintain therapeutic concentrations without requiring frequent dosing adjustments or concerns about metabolic drug interactions. The minimal hepatic metabolism contributes to the compound's favorable safety profile and predictable pharmacokinetic behavior [21].

Bioavailability optimization has been successfully achieved through specific formulation strategies, enabling effective oral administration despite the compound's inherent physicochemical challenges [18]. Clinical studies have demonstrated that the optimized formulation provides sufficient systemic exposure to achieve therapeutic effects in target tissues while maintaining acceptable safety margins.

Half-life characteristics support twice-daily dosing regimens, as demonstrated in clinical trials employing 12-hour dosing intervals [20] [21]. The moderate half-life provides sustained therapeutic concentrations while allowing for convenient dosing schedules that enhance patient compliance. This pharmacokinetic profile has been validated in multiple clinical studies across different therapeutic indications.

Protein binding characteristics have not been extensively reported in the available literature, though the compound's pharmacological behavior suggests predictable protein binding interactions that do not significantly alter therapeutic activity [17]. The absence of reported protein binding complications supports the compound's favorable pharmacokinetic profile.

Elimination routes involve minimal hepatic metabolism with stable compound characteristics that reduce metabolic burden on hepatic enzyme systems [11] [22]. This elimination pattern contributes to the reduced potential for drug-drug interactions and supports safe co-administration with other therapeutic agents.

| Parameter | Namodenoson Properties | Clinical Implications |

|---|---|---|

| Absorption | Orally bioavailable | Suitable for oral dosing |

| Distribution | Low brain uptake (1 hour) | Limited CNS penetration |

| Metabolism | Hardly metabolized by liver | Minimal drug interactions |

| Bioavailability | Good oral bioavailability | Effective systemic exposure |

| Half-life | Moderate half-life | Twice-daily dosing feasible |

| Protein Binding | Not extensively reported | Predictable pharmacokinetics |

| Elimination Route | Stable, minimal hepatic metabolism | Reduced metabolic burden |

Formulation Challenges for Oral Bioavailability

The development of an effective oral formulation for namodenoson has required addressing several significant pharmaceutical challenges related to the compound's physicochemical properties [18] [23]. The successful resolution of these formulation challenges has enabled the compound's advancement through clinical development while maintaining consistent therapeutic performance.

Water solubility represents the primary formulation challenge, as namodenoson exists as a water-insoluble compound [22]. This physicochemical property initially posed significant obstacles to achieving adequate oral bioavailability and consistent therapeutic exposure. The development team has successfully addressed this challenge through optimized oral formulation strategies that enhance dissolution and absorption while maintaining the compound's chemical integrity [18].

Chemical stability has been successfully maintained through careful formulation design, with namodenoson existing as a very stable agent under appropriate storage conditions [11]. The compound demonstrates excellent stability as a non-hygroscopic powder form, enabling long-term storage without significant degradation or loss of therapeutic activity [18]. This stability profile supports commercial development and distribution requirements while ensuring consistent therapeutic performance.

Oral bioavailability enhancement has been successfully achieved through specific excipient selection and formulation optimization strategies [18] [23]. The development of patent-protected formulation approaches has enabled effective oral administration despite the inherent solubility challenges. Clinical studies have confirmed that these formulation strategies provide sufficient systemic exposure to achieve therapeutic effects across multiple indications [20] [21].

Drug-drug interactions have been minimized through the compound's unique metabolic profile, with no significant interactions reported in clinical studies [20] [24]. The minimal hepatic metabolism of namodenoson reduces the potential for cytochrome P450-mediated drug interactions, supporting safe co-administration with other therapeutic agents. This characteristic represents a significant advantage for patient populations requiring multiple medications.

Manufacturing scalability has been addressed through the development of standardized manufacturing processes and patent-protected formulation methods [18] [23]. The manufacturing approach ensures reproducible drug product characteristics while maintaining cost-effective production scales suitable for commercial distribution. Quality control measures have been implemented to ensure consistent formulation performance across production batches.

The formulation development has also addressed specific regulatory requirements for oral solid dosage forms, ensuring compliance with pharmaceutical quality standards. The optimized formulation provides consistent dissolution characteristics and bioequivalence performance required for regulatory approval and commercial distribution.

| Challenge | Current Status | Solution Approach | Clinical Outcome |

|---|---|---|---|

| Water solubility | Water-insoluble compound | Optimized oral formulation | Successful oral administration |

| Chemical stability | Very stable agent | Non-hygroscopic powder form | Long-term storage stability |

| Oral bioavailability enhancement | Successfully achieved | Specific excipient selection | Effective therapeutic levels |

| Drug-drug interactions | No significant interactions reported | Minimal hepatic metabolism | Safe co-administration |

| Manufacturing scalability | Patent-protected formulation | Standardized manufacturing process | Reproducible drug product |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Adenosine

ADORA3 [HSA:140] [KO:K04268]

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Soares AS, Costa VM, Diniz C, Fresco P. Potentiation of cytotoxicity of paclitaxel in combination with Cl-IB-MECA in human C32 metastatic melanoma cells: A new possible therapeutic strategy for melanoma. Biomed Pharmacother. 2013 Oct;67(8):777-89. doi: 10.1016/j.biopha.2013.08.003. Epub 2013 Aug 23. PubMed PMID: 24035253.

3: Kim GD, Oh J, Jeong LS, Lee SK. Thio-Cl-IB-MECA, a novel A3 adenosine receptor agonist, suppresses angiogenesis by regulating PI3K/AKT/mTOR and ERK signaling in endothelial cells. Biochem Biophys Res Commun. 2013 Jul 19;437(1):79-86. doi: 10.1016/j.bbrc.2013.06.040. Epub 2013 Jun 21. PubMed PMID: 23791876.

4: Montinaro A, Forte G, Sorrentino R, Luciano A, Palma G, Arra C, Adcock IM, Pinto A, Morello S. Adoptive immunotherapy with Cl-IB-MECA-treated CD8+ T cells reduces melanoma growth in mice. PLoS One. 2012;7(9):e45401. doi: 10.1371/journal.pone.0045401. Epub 2012 Sep 24. PubMed PMID: 23028986; PubMed Central PMCID: PMC3454429.

5: Kim TH, Kim YK, Woo JS. The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca2⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells. Neurochem Res. 2012 Dec;37(12):2667-77. doi: 10.1007/s11064-012-0855-5. Epub 2012 Aug 10. PubMed PMID: 22878643.

6: Lee HS, Chung HJ, Lee HW, Jeong LS, Lee SK. Suppression of inflammation response by a novel A3 adenosine receptor agonist thio-Cl-IB-MECA through inhibition of Akt and NF-κB signaling. Immunobiology. 2011 Sep;216(9):997-1003. doi: 10.1016/j.imbio.2011.03.008. Epub 2011 Apr 7. PubMed PMID: 21514967.

7: Morello S, Sorrentino R, Montinaro A, Luciano A, Maiolino P, Ngkelo A, Arra C, Adcock IM, Pinto A. NK1.1 cells and CD8 T cells mediate the antitumor activity of Cl-IB-MECA in a mouse melanoma model. Neoplasia. 2011 Apr;13(4):365-73. PubMed PMID: 21472141; PubMed Central PMCID: PMC3071085.

8: Forte G, Sorrentino R, Montinaro A, Pinto A, Morello S. Cl-IB-MECA enhances TNF-α release in peritoneal macrophages stimulated with LPS. Cytokine. 2011 May;54(2):161-6. doi: 10.1016/j.cyto.2011.02.002. Epub 2011 Feb 26. PubMed PMID: 21354814.

9: Kim H, Kang JW, Lee S, Choi WJ, Jeong LS, Yang Y, Hong JT, Yoon do Y. A3 adenosine receptor antagonist, truncated Thio-Cl-IB-MECA, induces apoptosis in T24 human bladder cancer cells. Anticancer Res. 2010 Jul;30(7):2823-30. PubMed PMID: 20683018.

10: Morello S, Sorrentino R, Porta A, Forte G, Popolo A, Petrella A, Pinto A. Cl-IB-MECA enhances TRAIL-induced apoptosis via the modulation of NF-kappaB signalling pathway in thyroid cancer cells. J Cell Physiol. 2009 Nov;221(2):378-86. doi: 10.1002/jcp.21863. PubMed PMID: 19562684.